molecular formula C17H17ClFNO2 B2709801 4-(3-fluoropropoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime CAS No. 477889-03-5

4-(3-fluoropropoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime

Cat. No.: B2709801
CAS No.: 477889-03-5
M. Wt: 321.78
InChI Key: OLBVCHDCBUWBKA-UDWIEESQSA-N
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Description

(E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine is a synthetic organic compound with the molecular formula C17H17ClFNO2 It is characterized by the presence of a chlorophenyl group, a fluoropropoxy group, and a methoxy group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, 3-fluoropropanol, and an amine precursor.

    Formation of Intermediates: The 4-chlorophenol is reacted with methanol in the presence of a base to form the methoxy derivative. Simultaneously, 3-fluoropropanol is converted to its corresponding halide derivative.

    Coupling Reaction: The methoxy derivative and the halide derivative are then coupled under suitable conditions, such as the presence of a catalyst and a solvent, to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar structure but lacking the chlorophenyl and fluoropropoxy groups.

    2-(4-Chlorophenyl)ethylamine: Similar in structure but without the methoxy and fluoropropoxy groups.

    3-Methoxyphenethylamine: Similar but with a different substitution pattern on the phenyl ring.

Uniqueness

(E)-(4-chlorophenyl)methoxyphenyl]methylidene})amine is unique due to the presence of both chlorophenyl and fluoropropoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2/c18-16-6-2-15(3-7-16)13-22-20-12-14-4-8-17(9-5-14)21-11-1-10-19/h2-9,12H,1,10-11,13H2/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBVCHDCBUWBKA-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC2=CC=C(C=C2)OCCCF)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C2=CC=C(C=C2)OCCCF)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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